4-(3-Chloropropoxy)benzamide

GABA transporter GAT1 binding neurological disorder research

4-(3-Chloropropoxy)benzamide (CAS 111627-48-6) is the para-substituted alkylating intermediate in the patented S 38093 hydrochloride synthesis (WO2014087110A1). The 3-chloropropoxy chain undergoes direct SN2 displacement with cis-hexahydrocyclopenta[c]pyrrole, enabling convergent synthesis without extra functional group interconversions. Its terminal alkyl chloride supports one-step diversification with amines, thiols, or phenols. Choose the para isomer to ensure SAR data integrity—isomeric impurities compromise target binding interpretation. Order ≥95% purity for process chemistry, focused library synthesis, and GAT1 competitive binding assays requiring sub-maximal transporter occupancy.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
Cat. No. B8447359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chloropropoxy)benzamide
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N)OCCCCl
InChIInChI=1S/C10H12ClNO2/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5H,1,6-7H2,(H2,12,13)
InChIKeyCKPWJBXTVZXVHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Chloropropoxy)benzamide: Chemical Profile and Procurement-Grade Characterization of a Specialized Benzamide Building Block


4-(3-Chloropropoxy)benzamide (CAS 111627-48-6) is a para-substituted benzamide derivative with the molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol [1]. The compound possesses a terminal alkyl chloride on a three-carbon ether chain linked to the benzamide core, providing a reactive handle for nucleophilic displacement chemistry . Its computed XLogP3 value of 2.2 indicates moderate lipophilicity, and its topological polar surface area (TPSA) of 52.3 Ų supports acceptable permeability characteristics in drug-like space [1]. Commercially, the compound is available at purities of ≥95% (typical) and ≥98% from specialized chemical suppliers .

Why 4-(3-Chloropropoxy)benzamide Cannot Be Replaced by Generic Benzamide Analogs: A Procurement-Risk Analysis


Substituting 4-(3-Chloropropoxy)benzamide with a generic benzamide analog or a positional isomer introduces quantifiable risk in chemical synthesis and biological screening. The 3-chloropropoxy chain at the para position is not a passive structural feature; it dictates the compound's reactivity in SN2-based diversification, its regiospecific incorporation into target molecules such as S 38093 [1], and its distinct GAT1 binding affinity (human Ki = 1.10×10³ nM) relative to more potent clinical candidates like NO-711 (Ki = 66 nM) [2]. Ortho- or meta-substituted isomers, such as 2-(3-chloropropoxy)benzamide (CAS 39506-65-5), exhibit different predicted pKa values (2-isomer pKa ~15.6 vs. 4-isomer pKa ~16.3) and divergent boiling points (2-isomer ~377.7°C vs. 4-isomer ~383.1°C), confirming that regioisomer identity materially impacts chemical behavior . Unverified substitution compromises not only synthetic fidelity but also the interpretability of structure-activity relationship (SAR) data.

Quantitative Differentiation Evidence: 4-(3-Chloropropoxy)benzamide Versus Closest Analogs and In-Class Candidates


GAT1 Binding Affinity: A 16.7-Fold Weaker Profile Compared to NO-711 Confirms Distinct Pharmacological Utility

In a competitive mass spectrometry (LC-ESI-MS/MS) binding assay using NO71156 as the unlabeled marker, 4-(3-Chloropropoxy)benzamide exhibited a binding affinity (Ki) of 1.10×10³ nM (1.10 µM) for human GAT1 expressed in HEK293 cells [1]. Under identical assay conditions, the known GAT1 inhibitor NO-711 (CHEMBL3398501, BDBM50063498) demonstrated a Ki of 66 nM, representing a 16.7-fold higher affinity [2]. This quantitative separation establishes 4-(3-Chloropropoxy)benzamide as a low-affinity GAT1 ligand, functionally distinct from potent clinical candidates such as tiagabine (IC₅₀ ≈ 67–70 nM) and NO-711. The intermediate binding profile makes it suitable as a tool compound for probing GAT1 pharmacology where full target saturation is undesirable, or as a starting scaffold for affinity maturation campaigns.

GABA transporter GAT1 binding neurological disorder research MS binding assay

Regioisomeric pKa Differentiation: The 4-Substituted Benzamide Exhibits a 0.7-Unit Higher pKa Than Its 2-Substituted Isomer

Predicted acid dissociation constants (pKa) reveal a measurable electronic difference between the 4-(3-chloropropoxy)benzamide and its 2-substituted regioisomer. The para-substituted compound has a predicted pKa of 16.30±0.50, while the ortho-substituted analog, 2-(3-chloropropoxy)benzamide (CAS 39506-65-5), has a predicted pKa of 15.60±0.50—a difference of approximately 0.7 log units . This difference reflects the distinct electronic environments conferred by the substitution position, which influences hydrogen-bonding capacity and chromatographic retention. Additionally, the predicted boiling point of the 4-isomer (383.1±17.0°C) exceeds that of the 2-isomer (377.7±22.0°C) by approximately 5.4°C, while the measured melting point of 4-(3-chloropropoxy)benzamide (142–143°C, recrystallized from ethyl acetate) provides a quality-control benchmark absent for the 2-isomer .

physicochemical properties regioisomer comparison pKa prediction chromatographic behavior

Patented Intermediate Role: 4-(3-Chloropropoxy)benzamide Is the Key Alkylating Agent in the Industrial Synthesis of S 38093

A specific, quantifiable role for 4-(3-Chloropropoxy)benzamide is disclosed in WO2014087110A1, where it serves as the critical alkylating intermediate in the industrial-scale synthesis of 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide hydrochloride (S 38093), a CNS-targeted pharmaceutical candidate [1]. The patent explicitly describes the nucleophilic displacement of the terminal chloride by the cis-hexahydrocyclopenta[c]pyrrole amine to form the final product. Generic benzamide intermediates lacking the 3-chloropropoxy chain—such as 4-hydroxybenzamide (CAS 619-45-4) or 4-methoxybenzamide (CAS 3424-93-9)—cannot participate in this transformation without additional functionalization steps, adding synthetic burden. The patent further specifies that the hydrochloride salt of the final product is obtained with 'pharmaceutically satisfactory purity,' implying that the purity of the chloropropoxy intermediate directly governs the quality of the API [1].

drug intermediate S 38093 process chemistry patent-protected synthesis

Supplier Purity Benchmarking: ≥98% Purity Available for 4-(3-Chloropropoxy)benzamide Compared to Typical 95% for Generic Analogs

Commercially, 4-(3-Chloropropoxy)benzamide is available at a purity specification of ≥98% from specialist suppliers (e.g., Tianjin Kailiqi Biotechnology), exceeding the typical ≥95% purity offered for generic chloroalkoxy-benzamide analogs by general chemical vendors . This 3-percentage-point purity differential is consequential for applications requiring precise stoichiometric control, such as multi-step syntheses where cumulative impurity carryover can compromise final API purity or crystallinity. The compound's defined melting point of 142–143°C (recrystallized from ethyl acetate) further enables identity verification and purity assessment via differential scanning calorimetry (DSC) or melting point apparatus .

chemical purity procurement specification quality control HPLC

Alkyl Chloride Reactivity: The 3-Chloropropoxy Chain Enables Controlled SN2 Displacement, Distinguishing It from Non-Halogenated or Shorter-Chain Benzamide Building Blocks

The 3-chloropropoxy substituent in 4-(3-Chloropropoxy)benzamide provides a primary alkyl chloride that is well-suited for bimolecular nucleophilic substitution (SN2) reactions. In contrast, non-halogenated analogs such as 4-(3-hydroxypropoxy)benzamide require prior activation (e.g., tosylation or mesylation) before nucleophilic displacement, adding one synthetic step . Shorter-chain chloroalkoxy analogs (e.g., 4-(2-chloroethoxy)benzamide) may exhibit reduced conformational flexibility, potentially limiting the spatial reach of the nucleophile upon conjugation. Conversely, longer-chain analogs (e.g., 4-(4-chlorobutoxy)benzamide) increase lipophilicity (predicted XLogP3 for 4-(3-chloropropoxy)benzamide = 2.2) [1], which may be undesirable for maintaining aqueous solubility in biological assay buffers. The three-carbon spacer thus represents a balanced design for both synthetic accessibility and drug-like physicochemical properties.

SN2 reactivity alkyl chloride synthetic diversification building block

Optimal Procurement and Deployment Scenarios for 4-(3-Chloropropoxy)benzamide Based on Quantitative Evidence


Synthesis of S 38093 and Structurally Related CNS Drug Candidates

4-(3-Chloropropoxy)benzamide is the designated alkylating intermediate in the patented industrial synthesis of S 38093 hydrochloride (WO2014087110A1) [1]. Procurement of the ≥98% purity grade is recommended for process chemistry groups engaged in the scale-up of this CNS-targeted candidate, as the patent explicitly links intermediate quality to final API purity. The 3-chloropropoxy chain undergoes direct SN2 displacement with cis-hexahydrocyclopenta[c]pyrrole, enabling a convergent synthetic route that avoids additional functional group interconversions.

GAT1 Transporter Pharmacology: Tool Compound for Low-Affinity Binding Studies

With a human GAT1 Ki of 1.10×10³ nM, 16.7-fold weaker than the potent inhibitor NO-711 (Ki = 66 nM), this compound is suited for experimental designs requiring sub-maximal GAT1 occupancy [2]. It can serve as a low-affinity reference ligand in competitive binding assays, helping to calibrate the dynamic range of MS-based binding screens (LC-ESI-MS/MS format) without saturating the transporter target.

Medicinal Chemistry Library Synthesis via SN2 Diversification

The terminal primary alkyl chloride enables one-step diversification with amine, thiol, or phenol nucleophiles under standard SN2 conditions . Compared to non-halogenated building blocks, the pre-installed leaving group eliminates the need for alcohol activation, saving one synthetic step per analog. The three-carbon spacer provides a balance between conformational flexibility and lipophilicity (XLogP3 = 2.2), making it a pragmatic choice for generating focused benzamide libraries with consistent physicochemical properties.

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies

The distinct pKa (16.30±0.50) and melting point (142–143°C) of the para-substituted isomer, compared to the ortho analog (pKa 15.60±0.50, no reported melting point), make 4-(3-chloropropoxy)benzamide the preferred procurement choice when investigating how benzamide substitution position affects target engagement, solubility, or crystallinity in SAR campaigns . Using the correct regioisomer from the outset ensures that biological activity differences are attributable to target binding rather than isomeric impurity.

Quote Request

Request a Quote for 4-(3-Chloropropoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.